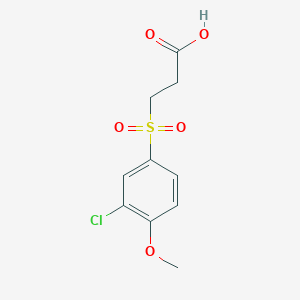

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSOZXYALZDYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chloro-4-methoxybenzenesulfonyl Chloride

The precursor, 3-chloro-4-methoxybenzenesulfonyl chloride, is synthesized via sulfonation of 3-chloro-4-methoxybenzene. Chlorosulfonic acid (ClSO$$3$$H) is typically employed under controlled conditions:

$$

\text{3-Chloro-4-methoxybenzene} + \text{ClSO}3\text{H} \xrightarrow{0–5^\circ \text{C}} \text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{HCl}

$$

Reaction progress is monitored by TLC, and the product is purified via recrystallization from dichloromethane/heptane.

Reduction to Sodium 3-Chloro-4-methoxybenzenesulfinate

The sulfonyl chloride is reduced to the sulfinate salt using sodium hydrogen sulfite (NaHSO$$3$$):

$$

\text{Ar-SO}2\text{Cl} + \text{NaHSO}3 \rightarrow \text{Ar-SO}2^-\text{Na}^+ + \text{HCl} + \text{SO}_2

$$

The sulfinate salt is isolated by filtration and dried under vacuum.

Nucleophilic Displacement with 3-Bromopropanoic Acid

The sodium sulfinate reacts with 3-bromopropanoic acid in ethanol under reflux (78°C, 12–18 hours):

$$

\text{Ar-SO}2^-\text{Na}^+ + \text{BrCH}2\text{CH}2\text{COOH} \rightarrow \text{Ar-SO}2\text{CH}2\text{CH}2\text{COOH} + \text{NaBr}

$$

Key Data:

- Solvent: Ethanol (20 vol)

- Yield: 65–75% after column chromatography (silica gel, ethyl acetate/n-hexane 3:7).

- Purity: >95% (HPLC, C18 column, 0.1% TFA in H$$_2$$O/MeCN).

Route 2: Sulfide Oxidation Pathway

Synthesis of 3-Chloro-4-methoxybenzenethiol

3-Chloro-4-methoxybenzenesulfonyl chloride is reduced to the thiol using lithium aluminium hydride (LiAlH$$4$$) in tetrahydrofuran (THF):

$$

\text{Ar-SO}2\text{Cl} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{Ar-SH} + \text{AlCl}3 + \text{LiCl}

$$

The thiol is extracted with ethyl acetate and stabilized with 1% acetic acid.

Formation of Sulfide Intermediate

The thiol reacts with 3-bromopropanoic acid in DMF at 80°C for 6 hours:

$$

\text{Ar-SH} + \text{BrCH}2\text{CH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-S-CH}2\text{CH}2\text{COOH} + \text{HBr}

$$

Optimization Note: Excess K$$2$$CO$$3$$ (1.5 eq.) improves yield by neutralizing HBr.

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide (30% H$$2$$O$$2$$) in acetic acid at 50°C:

$$

\text{Ar-S-CH}2\text{CH}2\text{COOH} + \text{H}2\text{O}2 \rightarrow \text{Ar-SO}2\text{CH}2\text{CH}2\text{COOH} + \text{H}2\text{O}

$$

Key Data:

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sulfinate) | Route 2 (Sulfide Oxidation) |

|---|---|---|

| Reaction Steps | 3 | 4 |

| Overall Yield | 65–75% | 55–65% |

| Critical Reagents | NaHSO$$3$$, BrCH$$2$$CH$$_2$$COOH | LiAlH$$4$$, H$$2$$O$$_2$$ |

| Purification Complexity | Moderate | High (due to thiol handling) |

| Scalability | High | Moderate |

Route 1 is preferred for large-scale synthesis due to fewer steps and higher yields, whereas Route 2 offers flexibility in functional group tolerance.

Side Reactions and Mitigation Strategies

- Over-Oxidation in Route 2: Excess H$$2$$O$$2$$ may oxidize the propanoic acid chain. Controlled addition (1.2 eq. H$$2$$O$$2$$) minimizes this.

- Esterification in Route 1: The carboxylic acid may esterify with ethanol. Using DMF as a solvent or protecting the acid as a tert-butyl ester mitigates this.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl derivatives, while oxidation and reduction reactions can lead to different sulfonic acid or sulfone compounds .

Scientific Research Applications

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the sulfonyl group can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-methoxyphenyl)propanoic acid

Key Differences :

- The sulfonyl group in the target compound increases acidity and may enhance membrane permeability compared to hydroxylated analogs.

- Chlorinated hydroxyl derivatives (e.g., compound 3 in ) exhibit direct antimicrobial activity, while the target compound’s benzenesulfonyl moiety may favor enzyme inhibition due to sulfonamide-like interactions .

Methoxybenzenesulfonyl Propanoic Acid Derivatives

Example Compound :

- 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid

Key Differences :

Sulfamoylphenylamino Propanoic Acid Derivatives

Example Compound :

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid

Key Differences :

- The sulfamoyl group in the analog facilitates hydrogen bonding, whereas the target’s sulfonyl group is more electronegative.

- The analog’s amino group allows for derivatization into hydrazones, expanding its pharmacological scope .

PPARγ Agonists with Propanoic Acid Moieties

Example Compounds :

- (2S)-3-(4-(Benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid

- Rosiglitazone (thiazolidinedione class)

Key Differences :

- PPARγ agonists rely on hydrogen-bonding motifs (e.g., thiazolidinedione) absent in the target compound.

- The target’s sulfonyl group may limit PPARγ affinity but could be repurposed for other nuclear receptors .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Carboxylic Acid) |

|---|---|---|---|

| 3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid | C₁₀H₁₁ClO₅S | 258.7 | ~1.5 |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₇Cl₂O₃ | 239.06 | ~4.2 |

| 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid | C₁₁H₁₄O₅S | 258.29 | ~2.0 |

Biological Activity

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl group attached to a propanoic acid backbone, along with a chloro and methoxy substitution on the aromatic ring. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Chemical Formula : C10H12ClO4S

- CAS Number : 1017225-49-8

- Molecular Weight : 263.72 g/mol

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction is critical in pathways related to inflammation and cancer.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cell signaling pathways, influencing cellular responses.

- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

In Vitro Studies

-

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

-

Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Research Finding : In assays using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased TNF-alpha and IL-6 levels.

In Vivo Studies

- Xenograft Models : In animal models of cancer, administration of this compound has been associated with reduced tumor growth and increased survival rates.

- Example : A study demonstrated that mice implanted with human prostate cancer cells showed a 40% reduction in tumor volume after treatment with the compound over four weeks.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Chloro Group : Enhances lipophilicity and may improve receptor binding affinity.

- Methoxy Group : Potentially increases metabolic stability and alters pharmacokinetic properties.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Substitution | Increased potency against certain targets |

| Methoxy Group | Improved solubility and bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.